1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate
CAS No.: 16600-15-0
Cat. No.: VC0232072
Molecular Formula: C6H8FN3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16600-15-0 |
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Molecular Formula | C6H8FN3 |
Molecular Weight | 0 |
Introduction
Synthesis
The synthesis of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate involves specific chemical reactions using pyridine derivatives and tetrafluoroboric acid. The process typically includes:
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Formation of the Phenylazo Group:
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A coupling reaction between aniline derivatives and nitrosating agents forms the phenylazo functionality.
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Substitution on the Pyridinium Ring:
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The ethyl group is introduced through alkylation reactions.
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Salt Formation:
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The final step involves the reaction with tetrafluoroboric acid to yield the tetrafluoroborate salt.
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Purification methods such as recrystallization or chromatography are employed to ensure high purity and yield.
Structural Features
The molecular structure of this compound includes:
These features impart unique reactivity, making it distinct from other pyridinium salts.
Key Reactions
1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate participates in various notable chemical reactions:
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Electron Transfer Processes:
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The phenylazo group facilitates electron transfer, making it useful in redox chemistry.
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Interaction with Biological Targets:
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It can bind to enzymes or receptors, potentially modulating their activity through electron transfer or steric interactions.
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Stability
The compound exhibits excellent stability in polar solvents due to the tetrafluoroborate anion, which also enhances its solubility.
Applications
This compound has diverse applications across multiple scientific fields:
Organic Synthesis
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Used as a reagent in synthetic chemistry due to its reactivity with nucleophiles and electrophiles.
Material Science
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Its electronic properties make it valuable for developing advanced materials such as dyes and sensors.
Medicinal Chemistry
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Investigated for potential biological activity due to its ability to interact with enzymes and receptors.
Comparison with Related Compounds
Compound Name | Molecular Formula | Key Differences |
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1-Methyl-2-(phenylazo)-pyridinium tetrafluoroborate | C₁₂H₁₂BF₄N₃ | Methyl group instead of ethyl; similar reactivity |
1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate | C₁₃H₁₄BF₄N₃ | Azo group at position 4; different electronic properties |
2-Bromo-1-ethyl-pyridinium tetrafluoroborate | C₁₁H₁₂BrF₄N | Contains bromine; used as a coupling reagent |
The specific substitution pattern in 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate makes it unique among these related compounds.
Future Research Directions
Potential areas for further study include:
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Exploring its biological effects for drug development.
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Developing advanced materials using its electronic properties.
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Investigating new synthetic pathways to improve yield and reduce costs.
This comprehensive analysis highlights the importance of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate in both academic research and industrial applications. Its unique structure and versatile reactivity make it a valuable tool in various scientific disciplines.
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